molecular formula C20H24N4O B2691804 N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2415585-59-8

N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2691804
CAS No.: 2415585-59-8
M. Wt: 336.439
InChI Key: UBNWVWZCYIPYHP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. One key target is protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting PKB, this compound can modulate various cellular processes, including proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of structural features, which contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-2-4-16(5-3-15)20(25)23-12-9-18(10-13-23)24(17-6-7-17)19-8-11-21-14-22-19/h2-5,8,11,14,17-18H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNWVWZCYIPYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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